molecular formula C14H16ClN B3369668 1,2-Diphenylethylamine hydrochloride CAS No. 24301-89-1

1,2-Diphenylethylamine hydrochloride

Cat. No.: B3369668
CAS No.: 24301-89-1
M. Wt: 233.73 g/mol
InChI Key: HIRAKLKRABLDCV-UHFFFAOYSA-N
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Description

1,2-Diphenylethylamine hydrochloride (CAS 24301-89-1) is an organic compound with the molecular formula C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol . This compound belongs to the 1,2-diarylethylamine class, which serves as the parent structure for a group of NMDA receptor antagonists and dissociative substances . Its primary research value lies in its high-affinity interaction with the NMDA receptor, functioning as a channel blocker in a stereoselective manner . Studies on its enantiomers have shown a high degree of stereoselectivity, inhibiting the binding of [³H]MK-801 to rat brain membranes, which is characteristic of interaction with a geometrically restricted target site on the receptor . This mechanism is of significant interest in neuroscience for exploring the role of NMDA receptors in processes such as synaptic plasticity, learning, and memory, as well as in pathological conditions including stroke, epilepsy, and neurodegenerative diseases . The compound is supplied as the hydrochloride salt, which enhances its stability and solubility for research applications. It is exclusively intended for use in laboratory research and chemical analysis. This product is strictly for research purposes and is not intended for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diphenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIRAKLKRABLDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931104
Record name 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60000-09-1, 24301-89-1, 14149-00-9
Record name Benzeneethanamine, α-phenyl-, hydrochloride (1:1)
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Record name Phenethylamine, alpha-phenyl-, hydrochloride
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Synthetic Methodologies for 1,2 Diphenylethylamine and Its Hydrochloride Salt

Classical Approaches to 1,2-Diphenylethylamine (B1359920) Synthesis

Traditional methods for synthesizing the 1,2-diphenylethylamine scaffold have been foundational in organic chemistry. These routes often involve multi-step procedures utilizing fundamental reactions like Grignard additions, reductive aminations via the Leuckart reaction, and the reduction of various precursor functional groups.

Grignard Addition to Schiff Bases and Related Imine Chemistry

A prominent classical method for forming the carbon-nitrogen and carbon-carbon bonds necessary for the 1,2-diphenylethylamine skeleton is the addition of an organometallic Grignard reagent to a Schiff base or imine. acs.orgacs.org This reaction provides a direct route to the amine product.

A specific application of this method is the synthesis of N-methyl-1,2-diphenylethylamine. orgsyn.org The process involves two main stages:

Formation of the Schiff Base: Benzaldehyde reacts with methylamine (B109427) to form the corresponding N-benzylidenemethylamine imine. orgsyn.org

Grignard Reaction: A Grignard reagent, benzylmagnesium chloride, is prepared from benzyl (B1604629) chloride and magnesium. This reagent is then added to the N-benzylidenemethylamine. The nucleophilic benzyl group attacks the electrophilic carbon of the imine, and after acidic workup, yields N-methyl-1,2-diphenylethylamine. orgsyn.org

The free base can be isolated as a colorless liquid and subsequently converted to its hydrochloride salt. This is achieved by dissolving the amine in anhydrous ether and saturating the solution with hydrogen chloride gas, which causes the pure N-methyl-1,2-diphenylethylamine hydrochloride to precipitate as a crystalline solid in nearly quantitative yield (97-100%). orgsyn.org

Leuckart Reaction for N-Alkylated 1,2-Diphenylethylamines

The Leuckart reaction is a form of reductive amination that converts ketones or aldehydes into amines using formic acid or its derivatives as the nitrogen source and reducing agent. wikipedia.org This method has been successfully applied to synthesize a series of N-alkylated 1,2-diphenylethylamines. acs.orgnih.govmdpi.com

In this context, the starting ketone is desoxybenzoin (1,2-diphenylethan-1-one). The reaction is typically performed by heating the ketone with an N-alkylformamide, such as methylformamide, at elevated temperatures (e.g., 185-195°C). acs.org The reaction mechanism involves the formation of an intermediate N-formyl derivative, which is then hydrolyzed to yield the final amine. While effective, this method has been reported to produce modest yields, for example, an 8% yield for N-methyl-1,2-diphenylethylamine. orgsyn.org The conditions, including temperature, time, and the use of catalysts like acetic acid, can be varied to optimize the yield of the desired secondary amine. acs.org

Below is a table summarizing the synthesis of various N-alkylated 1,2-diphenylethylamines from desoxybenzoin using Leuckart-type reactions.

Table 1: Synthesis of N-Alkylated 1,2-Diphenylethylamines via Leuckart Reaction Data sourced from Goodson, L. H., Wiegand, C. J. W., & Splitter, J. S. (1946). acs.org

N-Alkyl GroupAmine ReagentTemperature (°C)Time (hrs)Yield of Hydrochloride (%)Melting Point of Hydrochloride (°C)
MethylMethyl formamide185-195615184-186
EthylEthyl formamide185-195618212-214
n-Propyln-Propyl formamide185-195615214-216
n-Butyln-Butyl formamide185-195616210-211
β-HydroxyethylEthanolamine160-170520170-172

Reduction Strategies for Precursor Compounds

Another classical pathway to 1,2-diphenylethylamine involves the chemical reduction of suitable precursor molecules containing the requisite carbon skeleton. A common strategy is the reduction of an oxime derived from a ketone. For instance, 1,2-diphenylethylamine can be synthesized from cis-stilbene (B147466). The process includes converting cis-stilbene to its oxime derivative, which is then reduced using hydrogen gas over a palladium on activated carbon catalyst to afford the final amine. lookchem.com

Similarly, the direct reduction of the carbonyl group in desoxybenzoin using a reducing agent like sodium borohydride (B1222165) would yield the corresponding alcohol, 1,2-diphenylethanol. acs.org This alcohol could then be converted to the amine through subsequent chemical transformations, such as conversion to an alkyl halide followed by amination.

Modern Advancements in 1,2-Diphenylethylamine Synthesis

Contemporary synthetic chemistry focuses on improving efficiency, selectivity, and functional group tolerance. Recent advancements in the synthesis of 1,2-diphenylethylamine derivatives reflect these goals, with the development of one-pot reactions and sophisticated stereoselective methods.

One-Pot Aminobenzylation Approaches

A significant modern advancement is the development of a one-pot aminobenzylation of aldehydes using toluene (B28343) derivatives. nih.govd-nb.infoacs.org This method allows for the rapid construction of a diverse array of 1,2-diarylethylamine derivatives in high yields (56-98%). nih.govd-nb.info The reaction is catalyzed by an alkaline-metal system, such as NaN(SiMe₃)₂ and a cesium salt additive (Cs₂CO₃ or CsTFA), which facilitates the deprotonation of toluene at its weakly acidic benzylic position. nih.govacs.org

The proposed reaction pathway involves several steps occurring in a single reaction vessel:

The aldehyde reacts with the sodium amide base to form an N-(trimethylsilyl)imine in situ. d-nb.inforesearchgate.net

The catalyst system deprotonates the toluene derivative, generating a benzylic organometallic species. d-nb.inforesearchgate.net

This organometallic reagent then attacks the in-situ-generated imine to form the 1,2-diphenylethylamine product after workup. d-nb.inforesearchgate.net

This one-pot process is highly efficient and demonstrates remarkable chemoselectivity and broad functional group tolerance. nih.govacs.org A key advantage is its scalability and the ability to perform a column-free process to directly synthesize the hydrochloride salt of the product in good yield (e.g., 78% for 1,2-diphenylethylamine hydrochloride). researchgate.net

Table 2: Examples of One-Pot Aminobenzylation to Synthesize 1,2-Diarylethylamine Derivatives Data sourced from Mao, J., et al. (2018) & Liu, D., et al. (2019). nih.govacs.orgresearchgate.net

AldehydeToluene DerivativeProductYield (%)
BenzaldehydeToluene1,2-Diphenylethylamine85
4-ChlorobenzaldehydeToluene1-(4-Chlorophenyl)-2-phenylethylamine90
2-ChlorobenzaldehydeToluene1-(2-Chlorophenyl)-2-phenylethylamine98
Benzaldehyde4-Isopropoyltoluene1-Phenyl-2-(4-isopropylphenyl)ethylamine85
Benzaldehyde2-Bromotoluene1-Phenyl-2-(2-bromophenyl)ethylamine81 (on 5 mmol scale)
BenzaldehydeMesitylene1-Phenyl-2-mesitylethylamine96

Stereoselective and Asymmetric Synthesis Routes

The synthesis of single-enantiomer chiral amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Consequently, numerous asymmetric methods have been developed to access chiral 2-arylethylamines, including the 1,2-diphenylethylamine framework.

These advanced strategies often rely on:

Chiral Auxiliaries: Reagents like tert-butanesulfinamide are widely used for the asymmetric synthesis of many types of amines. yale.edu This auxiliary can be condensed with a ketone (like desoxybenzoin) to form a chiral N-sulfinyl imine. Stereoselective reduction of this imine, followed by removal of the auxiliary, would yield the chiral amine.

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, can facilitate enantioselective reactions. For example, chiral primary-secondary diamines derived from 1,2-diphenylethylenediamine (DPEDA) have been used to catalyze asymmetric reactions with high stereoselectivity. mdpi.com Chiral phosphoric acids have also been employed to catalyze asymmetric Pictet-Spengler reactions to produce related chiral tetrahydroisoquinolines. mdpi.com

Directed Reactions: The stereochemical outcome of a reaction can be controlled by a functional group already present in the molecule. For instance, the hydroxy-group directed hydrogenation of an allylic alcohol intermediate has been used to establish a specific stereocenter in a complex synthesis, a strategy applicable to creating chiral centers in precursors to 1,2-diphenylethylamine. acs.org

These modern methods provide powerful tools for the precise construction of chiral 1,2-diphenylethylamine derivatives, which are valuable scaffolds for the development of new chemical entities. mdpi.commdpi.com

Enantioselective Reductions

One established pathway to synthesize chiral 1,2-diphenylethylamine involves a two-step sequence beginning with the enantioselective reduction of a prochiral ketone precursor, followed by the conversion of the resulting chiral alcohol to the target amine. A prominent method for the initial reduction is the Corey-Bakshi-Shibata (CBS) reduction, a widely recognized process for the highly enantioselective reduction of various ketones. alfa-chemistry.comwikipedia.orgnrochemistry.com

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) source (such as borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) to form a reactive complex. nrochemistry.comyork.ac.uk This complex then coordinates to the ketone (1,2-diphenylethanone) in a sterically controlled manner. The structure of the chiral catalyst dictates the facial selectivity of the hydride transfer from the borane to the carbonyl carbon, leading to the formation of a chiral secondary alcohol, in this case, 1,2-diphenylethanol, with high enantiomeric excess (ee). nrochemistry.comyoutube.com The predictability of the stereochemical outcome is a key advantage of this method. alfa-chemistry.com

Following the reduction, the newly formed chiral alcohol undergoes a chemical transformation to introduce the amine functionality. This can be achieved through various standard synthetic procedures, such as conversion to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source (like ammonia (B1221849) or an azide (B81097) followed by reduction), or via a Mitsunobu reaction. This two-step approach, while longer, offers robust and predictable enantioselectivity based on the well-established CBS reduction protocol.

Table 1: CBS Reduction of Ketones to Chiral Alcohols
EntryKetone SubstrateCatalyst (mol%)Reducing AgentProductYield (%)ee (%)Ref.
1Acetophenone(S)-CBS Catalyst (5-10)BH₃·THF(R)-1-Phenylethanol-95 york.ac.uk
2Phenacyl chloride(R)-CBS Catalyst (0.3)BH₃·THF(R)-2-Chloro-1-phenylethanol>9595-96 taylorfrancis.com
3α-TetraloneChiral 1,3,2-dioxaborolaneBH₃·SMe₂(S)-α-Tetralol8596 semanticscholar.org

Note: This table presents representative examples of the CBS reduction for various ketones to illustrate the method's effectiveness. Data for the specific reduction of 1,2-diphenylethanone follows the same principles.

Chiral Catalyst-Mediated Syntheses

Direct asymmetric reductive amination represents a more atom-economical and efficient approach, converting a ketone directly into a chiral amine in a single catalytic step. wikipedia.org This transformation is typically mediated by transition metal complexes featuring chiral ligands. The process involves the in-situ formation of an imine from the ketone (1,2-diphenylethanone) and an amine source (commonly ammonia or an ammonium (B1175870) salt), which is then asymmetrically hydrogenated by the chiral catalyst. youtube.comresearchgate.net

Iridium-Based Catalysis: Iridium complexes have proven highly effective for this transformation. Research has demonstrated that a catalyst system composed of an iridium precursor and a chiral phosphine (B1218219) ligand, such as f-Binaphane, can achieve high enantioselectivity and activity. alfa-chemistry.com The reaction often requires additives, such as a Lewis acid like titanium(IV) isopropoxide (Ti(OⁱPr)₄), to facilitate imine formation, and a small amount of iodine (I₂) which can enhance catalytic activity. alfa-chemistry.comnrochemistry.com This system has successfully been applied to a range of aryl ketones, providing access to chiral primary amines with excellent enantiomeric excess. alfa-chemistry.com

Ruthenium-Based Catalysis: Ruthenium-based catalysts are also prominent in asymmetric reductive amination. Complexes of ruthenium with chiral diphosphine ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are powerful tools for the hydrogenation of the intermediate imine. organic-chemistry.org For instance, a catalyst like Ru(OAc)₂{(S)-binap} has been used with an ammonium salt as the nitrogen source and molecular hydrogen (H₂) as the reductant to produce chiral primary amines with outstanding enantioselectivity and high conversion rates. These methods are highly valued for their directness and efficiency in constructing chiral amine frameworks. researchgate.netorganic-chemistry.org

Table 2: Chiral Catalyst-Mediated Asymmetric Reductive Amination of Ketones
EntryKetone SubstrateCatalyst SystemN-SourceConditionsProductYield (%)ee (%)Ref.
1Acetophenone[Ir(COD)Cl]₂ / (S)-f-BinaphaneNH₃Ti(OⁱPr)₄, I₂, H₂ (1000 psi), THF, 40°C(R)-1-Phenylethylamine9993 alfa-chemistry.com
22-AcetylpyridineRu(OAc)₂{(S)-binap}NH₄OCOCF₃H₂ (0.8 MPa), MeOH, 60°C(S)-1-(Pyridin-2-yl)ethan-1-amine87>99
34-MethoxyacetophenoneRuCl₂(R)-xyl-binapnNH₄ClH₂ (50 atm), iPrOH, 80°C(R)-1-(4-Methoxyphenyl)ethylamine9297 organic-chemistry.org

Note: This table provides examples of direct asymmetric reductive amination on various aryl ketones, illustrating the efficacy of different chiral catalyst systems applicable to the synthesis of compounds like 1,2-diphenylethylamine.

Stereochemical Investigations of 1,2 Diphenylethylamine Hydrochloride

Enantiomeric Forms and Racemic Mixtures of 1,2-Diphenylethylamine (B1359920)

1,2-Diphenylethylamine possesses a single stereocenter, resulting in the existence of two enantiomers: (S)-1,2-diphenylethylamine and (R)-1,2-diphenylethylamine. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. libretexts.org However, they rotate plane-polarized light in equal but opposite directions.

A mixture containing equal amounts of the (S)- and (R)-enantiomers is known as a racemic mixture or racemate. savemyexams.com This mixture is optically inactive because the rotational effects of the two enantiomers cancel each other out. savemyexams.com The synthesis of 1,2-diphenylethylamine often results in a racemic mixture, which then requires separation to isolate the individual, optically active enantiomers. researchgate.netnih.gov The resolution of these enantiomers is essential for studying their distinct stereospecific properties.

Chiral Resolution Techniques for 1,2-Diphenylethylamine

The separation of the enantiomers of 1,2-diphenylethylamine from a racemic mixture is a crucial process in stereochemistry. Several techniques have been developed to achieve this separation, known as chiral resolution.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. mdpi.comnih.govnih.gov This technique relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation. eijppr.com

The direct separation of enantiomers is achieved by forming transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com The stability of these complexes differs for each enantiomer, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of racemic compounds, including amines. eijppr.comnih.gov For instance, new polymeric CSPs based on (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives have been synthesized and evaluated for their enantioseparation capabilities in both HPLC and supercritical fluid chromatography (SFC). researchgate.net These CSPs have shown complimentary separation abilities, highlighting the importance of the specific interactions, such as π-π interactions and steric effects, in achieving resolution. researchgate.net

A classical and effective method for resolving racemic amines like 1,2-diphenylethylamine is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgucl.ac.uk

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The process involves the following steps:

Salt Formation: The racemic 1,2-diphenylethylamine is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid). This reaction yields a mixture of two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. libretexts.orglibretexts.org

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. ucl.ac.uksemanticscholar.org This allows for the physical separation of the less soluble diastereomer.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the pure enantiomer of the amine. libretexts.orglibretexts.org The other enantiomer can be recovered from the mother liquor.

The efficiency of this method depends on the choice of the resolving agent and the solvent, as these factors significantly influence the solubility difference between the diastereomeric salts. mdpi.comrsc.org

Kinetic resolution is a technique that exploits the different reaction rates of enantiomers with a chiral catalyst or reagent. nih.gov In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. A significant advantage of this method is the potential for dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired product. nih.gov

Enzymes, such as lipases, are often used as chiral catalysts in kinetic resolutions due to their high stereoselectivity. mdpi.comnih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used in the kinetic resolution of primary amines. nih.gov Palladium-catalyzed enantioselective C-H alkenylation has also been reported as a method for the kinetic resolution of β-alkyl phenylethylamine derivatives. mdpi.comnih.gov This reaction utilizes a chiral ligand to direct the C-H activation process, leading to the selective functionalization of one enantiomer over the other. mdpi.comnih.gov

Absolute Configuration Determination and Stereochemical Assignment

Once the enantiomers of 1,2-diphenylethylamine are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. X-ray crystallography is a definitive method for determining the absolute configuration of a crystalline compound. nih.govnih.gov By analyzing the diffraction pattern of a single crystal of a diastereomeric salt containing the amine and a resolving agent of known absolute configuration, the three-dimensional arrangement of the atoms in the amine enantiomer can be elucidated.

Spectroscopic methods, in conjunction with computational analysis, can also be employed. For instance, comparing the experimental vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra with those predicted by quantum chemical calculations for each enantiomer can allow for the assignment of the absolute configuration. mdpi.comrsc.org

Conformational Analysis and its Implications for Stereocontrol

The conformational flexibility of 1,2-diphenylethylamine, arising from rotation around the C-C and C-N single bonds, plays a significant role in its stereochemical behavior and interactions. Conformational analysis investigates the different spatial arrangements of the atoms (conformers) and their relative energies. nih.govnih.gov

Studies on related phenethylamines have shown that they can adopt both extended (anti) and folded (gauche) conformations. nih.govnih.gov In the folded conformation, the amino group can interact with the π-system of one of the phenyl rings, which can stabilize this arrangement. nih.gov The preferred conformation can influence the stereochemical outcome of reactions, a concept known as stereocontrol. The specific conformation adopted by the molecule when it interacts with a chiral catalyst or reagent can determine which face of the molecule is more accessible for reaction, thus dictating the stereoselectivity of the transformation. Computational methods, such as molecular mechanics and density functional theory (DFT), are valuable tools for studying the conformational landscape and predicting the most stable conformers. rsc.orgnih.govkent.ac.uk

Derivatization and Structural Modification of 1,2 Diphenylethylamine Hydrochloride

N-Alkylation and N,N-Dialkylation Strategies

The nitrogen atom of the primary amine in 1,2-diphenylethylamine (B1359920) is a nucleophilic center that readily undergoes alkylation. Mono- and di-alkylation can be achieved through various synthetic methodologies.

One common strategy involves the use of alkyl halides in the presence of a base to neutralize the hydrohalic acid formed during the reaction. For instance, N-ethyl-1,2-diphenylethylamine (NEDPA) and N-isopropyl-1,2-diphenylethylamine (NPDPA) have been synthesized as designer drugs. nih.gov The metabolism of these compounds in rats has been studied, indicating that N-dealkylation is a possible metabolic pathway, which underscores the lability of the N-alkyl groups. nih.gov

Another well-established method for N,N-dimethylation is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method was employed for the synthesis of N,N-dimethyl-1,2-diphenylethylamine, also known as lefetamine. d-nb.info

Palladium-catalyzed N-alkylation reactions offer an alternative and efficient route. For example, palladium on charcoal (Pd/C) can be used to catalyze the N-alkylation of amines with nitriles in a hydrogen atmosphere. chemrxiv.org This method has been applied to the N-alkylation of 1,2-amino alcohols, suggesting its potential applicability to 1,2-diphenylethylamine. chemrxiv.org

The synthesis of various 1-alkyl-2-phenylethylamine derivatives has been explored to investigate their structure-activity relationships. nih.gov These studies provide insights into how different alkyl substituents on the nitrogen atom can influence the biological properties of the resulting compounds.

Table 1: Examples of N-Alkylated 1,2-Diphenylethylamine Derivatives and Synthetic Methods

Compound Name Alkyl Group(s) Synthetic Method Reference
N-Ethyl-1,2-diphenylethylamine (NEDPA) Ethyl Not specified nih.gov
N-Isopropyl-1,2-diphenylethylamine (NPDPA) Isopropyl Not specified nih.gov
N,N-Dimethyl-1,2-diphenylethylamine (Lefetamine) Two Methyl groups Eschweiler-Clarke reaction d-nb.info

Formation of Cyclic Analogues and Ring Systems Incorporating the 1,2-Diphenylethylamine Moiety

The 1,2-diphenylethylamine scaffold can be incorporated into various cyclic systems, leading to conformationally restricted analogues. This is a common strategy in medicinal chemistry to improve receptor selectivity and metabolic stability.

The synthesis of 1-(1,2-diphenylethyl)piperidine, also known as diphenidine, has been described in the literature. nih.gov This compound is a dissociative agent and its synthesis is of interest in the context of "research chemicals." nih.gov The synthesis typically involves the reaction of 1,2-diphenylethylamine with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane (B145557), which leads to the formation of the piperidine (B6355638) ring through dialkylation of the primary amine. researchgate.net The characterization of diphenidine and its isomers has been carried out using various analytical techniques, including high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Similar to the synthesis of piperidine derivatives, pyrrolidine analogues can be prepared by reacting 1,2-diphenylethylamine with a four-carbon dielectrophile. The synthesis of 1-(1,2-diphenylethyl)pyrrolidine has been reported and the compound has been analytically characterized. nih.gov One synthetic route involves the reaction of 1,2-diphenylethylamine with 1,4-dibromobutane. Another approach utilizes a reductive amination reaction between 1,2-diphenylethylamine and a suitable cyclic ketone precursor to the pyrrolidine ring. chemicalbook.com

The formation of a tetrazole ring from a primary amine like 1,2-diphenylethylamine is a feasible synthetic transformation. A general method for the synthesis of 1-substituted 1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide (B81097). nih.govorganic-chemistry.org This reaction, often catalyzed by a Lewis acid such as ytterbium triflate, provides a direct route to tetrazole derivatives from primary amines. organic-chemistry.org While specific examples starting from 1,2-diphenylethylamine hydrochloride are not prevalent in the readily available literature, this general methodology is applicable. The reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization with azide. nih.govnih.gov

Synthesis of Polyfunctionalized 1,2-Diphenylethylamine Derivatives

The synthesis of polyfunctionalized 1,2-diphenylethylamine derivatives, where additional functional groups are introduced onto the aromatic rings or the ethylamine (B1201723) backbone, allows for a more detailed exploration of the chemical space around this scaffold. For instance, the synthesis of 1-alkyl-2-phenylethylamine derivatives with substituents on the phenyl ring has been reported. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Generation of Amide, Carbamate, Urea, Thiourea, Thiocarbamate, and Thioamide Derivatives

The primary amine of 1,2-diphenylethylamine is a key functional handle for the synthesis of a variety of derivatives through acylation and related reactions.

Amide Derivatives: Amides are readily formed by the reaction of 1,2-diphenylethylamine with carboxylic acids, acid chlorides, or acid anhydrides. For example, the synthesis of 2-hydrazinyl-N,N-diphenylacetamide derivatives starts from the chloroacetylation of diphenylamine, which could be conceptually applied to 1,2-diphenylethylamine. nih.gov

Carbamate Derivatives: Carbamates can be synthesized from 1,2-diphenylethylamine by reaction with chloroformates or by other carbamoylation methods. nih.gov A specific example is the synthesis of N-carboethoxy-1,2-diphenylethylamine. This was achieved by reacting 1,2-diphenylethylamine with ethyl chloroformate in a two-phase system of methylene (B1212753) chloride and water, with sodium carbonate as the base. prepchem.com The resulting carbamate was isolated as a white solid. prepchem.com

Urea Derivatives: The synthesis of urea derivatives from primary amines is a well-established transformation. nih.gov Unsymmetrical ureas can be prepared by reacting the amine with an isocyanate. For instance, the synthesis of urea derivatives from substituted phenethylamines has been reported, providing a template for similar reactions with 1,2-diphenylethylamine. researchgate.netbiointerfaceresearch.com

Thiourea Derivatives: Thioureas are analogues of ureas where the carbonyl oxygen is replaced by a sulfur atom. They are typically synthesized by the reaction of a primary amine with an isothiocyanate. researchgate.net While direct synthesis of a thiourea from 1,2-diphenylethylamine is not detailed in the provided search results, the general method is applicable. Chiral thioureas have been synthesized from the related compound 1,2-diphenylethylenediamine. mdpi.com

Thiocarbamate and Thioamide Derivatives: The synthesis of thiocarbamates and thioamides from primary amines is also possible through various synthetic routes. Thioamides can be prepared by the thionation of the corresponding amides, often using reagents like Lawesson's reagent. tudublin.iechemrxiv.org

Table 2: Examples of Amide, Carbamate, and Urea Derivatives of 1,2-Diphenylethylamine

Derivative Type Compound Name Synthetic Precursors Reference
Carbamate N-Carboethoxy-1,2-diphenylethylamine 1,2-Diphenylethylamine, Ethyl chloroformate prepchem.com

Applications of 1,2 Diphenylethylamine Hydrochloride in Organic Synthesis and Catalysis

1,2-Diphenylethylamine (B1359920) as a Chiral Precursor in Complex Molecule Synthesis

1,2-Diphenylethylamine serves as a valuable chiral building block in the synthesis of more complex molecular architectures. Its inherent stereochemistry, arising from the two adjacent phenyl-substituted carbon atoms, makes it an attractive starting material for creating enantiomerically pure target molecules. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger structures.

The structural framework of 1,2-diphenylethylamine is well-suited for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govrsc.orgmdpi.comclockss.org The amine functionality can act as a key nucleophile or be transformed to participate in cyclization reactions, forming rings of different sizes. For instance, chiral 1,2-dihydropyridines, which are valuable precursors to medicinally important piperidines and pyridines, can be synthesized through complex sequences involving chiral amine catalysts. nih.gov While many strategies exist for creating such heterocycles, the use of chiral amines as part of the core structure is a recognized approach. nih.gov In one documented pathway, a related compound, (S)-1-phenylethylamine, was used as both a chiral auxiliary and a nitrogen donor to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids, demonstrating the utility of such chiral amines in building strained four-membered rings. rsc.org The principles of these syntheses highlight the potential for 1,2-diphenylethylamine to serve as a foundational element in constructing diverse heterocyclic systems.

1,2-Diphenylethylamine is the parent compound for a class of pharmacologically active substances, most notably the opioid analgesic Lefetamine ((1R)-N,N-dimethyl-1,2-diphenylethanamine) and related designer drugs. researchgate.netd-nb.info The synthesis of these compounds typically begins with the resolution of racemic 1,2-diphenylethylamine to isolate the desired enantiomer, which then serves as the direct precursor. researchgate.net

The primary amine of 1,2-diphenylethylamine is subjected to N-alkylation to produce these derivatives. For example, Lefetamine is synthesized via the N-dimethylation of (R)-1,2-diphenylethylamine. Similarly, other derivatives such as N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA) have been synthesized from the same precursor through corresponding N-alkylation reactions. nih.govnih.gov The core 1,2-diphenylethylamine structure is fundamental to the biological activity of this family of compounds. d-nb.inforesearchgate.net

Table 1: Pharmacologically Relevant Compounds Derived from 1,2-Diphenylethylamine
Compound NameStructurePrecursorSynthetic Transformation
Lefetamine(1R)-N,N-dimethyl-1,2-diphenylethanamine(R)-1,2-DiphenylethylamineN-Dimethylation
NEDPAN-ethyl-1,2-diphenylethylamine1,2-DiphenylethylamineN-Ethylation
NPDPAN-iso-propyl-1,2-diphenylethylamine1,2-DiphenylethylamineN-Isopropylation

Utility as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. sigmaaldrich.com This method is a cornerstone of asymmetric synthesis because it produces diastereomeric intermediates that can often be separated, allowing for the isolation of an enantiomerically pure final product. williams.edu

Chiral amines are frequently employed as auxiliaries. While Evans oxazolidinones and pseudoephedrine are among the most popular, the fundamental principle applies to other chiral scaffolds. wikipedia.org 1,2-Diphenylethylamine, possessing defined stereocenters, can function in this capacity. When attached to a molecule, its bulky phenyl groups can effectively shield one face of a reactive center (like an enolate), forcing an incoming reagent to approach from the less hindered side. This directed attack results in the formation of one diastereomer in preference to the other. Once the new stereocenter is set, the 1,2-diphenylethylamine auxiliary can be cleaved from the molecule and potentially recycled.

Ligand Design and Coordination Chemistry

The design of ligands is crucial for advancing transition metal catalysis, as ligands can profoundly influence the reactivity, selectivity, and stability of a metal catalyst. nih.gov Chiral ligands are particularly sought after for asymmetric catalysis. The 1,2-diphenylethylamine framework has been incorporated into sophisticated ligand structures, such as N-heterocyclic carbenes (NHCs), to create new catalytic systems.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry due to their strong σ-donating properties, which form robust bonds with metal centers. nih.gov Functionalizing NHCs with chiral moieties is a common strategy to develop catalysts for asymmetric reactions.

Researchers have successfully synthesized a new class of enantiopure NHC ligands functionalized with a chiral (S,S)-1,2-diphenylethylamine group. acs.org This ligand, nicknamed "kaibene," was prepared in high yield through a simple SN2 reaction between N-methylimidazole and a chiral sulfamidate derived from (S,S)-1,2-diphenylethylamine. acs.org The resulting proligand, upon deprotonation, yields the free NHC which features both the carbene for metal binding and a pendant primary amine group from the diphenylethylamine backbone, making it a bifunctional ligand. acs.org This modular synthesis allows for the creation of novel chiral environments around a metal center. nih.gov

Ligands derived from 1,2-diphenylethylamine have been applied in transition metal catalysis, demonstrating their potential to influence chemical transformations. chiba-u.jpmdpi.com The "kaibene" ligand, which features an (S,S)-1,2-diphenylethylamine backbone, has been complexed with several transition metals, including silver(I), ruthenium(II), iridium(I), and nickel(II). acs.org

The catalytic activity of these complexes has been investigated. For example, the ruthenium complex [Ru(p-cymene)(kaibene)(Cl)]PF6 was tested as a catalyst for the hydrogenation of acetophenone. acs.org Under the tested conditions (50 °C, 25 bar H2), the complex demonstrated moderate catalytic activity. However, no enantioselectivity was observed in the product of this specific reaction, indicating that while the ligand successfully facilitates the catalytic cycle, the chiral information did not effectively transfer to the substrate in this particular system. acs.org This finding underscores that the effectiveness of a chiral ligand is often highly dependent on the specific reaction, substrate, and conditions. Further modification and tuning of such ligand-metal systems are common strategies to optimize both reactivity and stereoselectivity. nih.gov

Table 2: Catalytic Performance of [Ru(p-cymene)(kaibene)(Cl)]PF₆ in Acetophenone Hydrogenation acs.org
ParameterValue/Observation
Catalyst[Ru(p-cymene)(kaibene)(Cl)]PF₆
ReactionHydrogenation of Acetophenone
Temperature50 °C
Pressure25 bar H₂
ActivityModerately active
Enantioselectivity (ee)0% (No enantioselectivity observed)

Application of 1,2-Diphenylethylamine-Derived Ligands in Transition Metal Catalysis

Asymmetric Hydrogenation Reactions

Chiral 1,2-diphenylethylenediamine (DPEN) is a cornerstone ligand in the field of asymmetric catalysis, particularly for transfer hydrogenation and high-pressure hydrogenation reactions. wikipedia.org It is a key component of Noyori-type catalysts, which are renowned for their exceptional efficiency and enantioselectivity in the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. wikipedia.orgnih.gov

These catalysts typically feature a half-sandwich structure with a ruthenium (Ru) or iridium (Ir) metal center coordinated to an η⁶-arene ligand (like p-cymene (B1678584) or mesitylene) and a chiral N-sulfonylated-1,2-diphenylethylenediamine ligand (e.g., TsDPEN). nih.gov The combination of the metal, the arene, and the chiral diamine ligand creates a highly effective chiral environment around the catalytic site. The mechanism involves a metal-hydride species that delivers a hydride to the carbonyl or imine carbon, with the chirality of the DPEN backbone directing the approach of the substrate to achieve high enantioselectivity. nih.gov

Research has demonstrated the broad applicability of these catalysts. For instance, Ru(II) complexes with TsDPEN are highly effective for the asymmetric transfer hydrogenation of a wide array of aromatic ketones, using formic acid or isopropanol (B130326) as the hydrogen source. nih.gov This method avoids the need for high-pressure gaseous hydrogen, making it operationally simpler and safer. nih.gov Polymer-supported versions of DPEN have also been developed, allowing for catalyst recycling without significant loss of activity or enantioselectivity, an important consideration for industrial applications. wuxiapptec.com In one study, a poly(ethylene glycol)-supported DPEN ligand, in conjunction with a ruthenium-phosphine complex, was used to hydrogenate various aromatic ketones. The results, summarized in the table below, show excellent conversions and high enantiomeric excess (ee). wuxiapptec.com

Table 1. Asymmetric Hydrogenation of Aromatic Ketones Using a Polymer-Supported DPEN Catalyst System. wuxiapptec.com
Ketone SubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Acetophenone>9996.1R
2'-Methoxyacetophenone>9998.5R
3'-Methoxyacetophenone>9996.5R
4'-Chloroacetophenone>9994.2R
1-Acetonaphthone>9996.6R
2-Acetonaphthone>9996.2R
Carbon-Nitrogen Cross-Coupling Reactions

Carbon-nitrogen (C-N) cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has become a fundamental tool in medicinal chemistry and materials science for constructing the ubiquitous aryl-N bond. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation, and reductive elimination to yield the N-arylated product. wuxiapptec.comlibretexts.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium center. libretexts.org Ligands play a critical role in stabilizing the catalyst, promoting the individual steps of the catalytic cycle, and influencing the scope of compatible substrates. Over the years, various classes of ligands have been developed, with bulky, electron-rich phosphines, such as biaryl phosphines (e.g., XPhos, BrettPhos) and ferrocene-based ligands (e.g., DPPF), being particularly effective. wikipedia.orgprinceton.edu These ligands facilitate the coupling of a wide range of amines with aryl chlorides, bromides, and triflates. wikipedia.org

While chiral diamines have been explored as ligands in some metal-catalyzed reactions, such as copper-catalyzed N-arylation, the use of 1,2-diphenylethylenediamine (DPEN) as a ligand in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling is not a widely documented application. The field is predominantly reliant on phosphine-based ligands to achieve high efficiency and generality. mdpi.comlibretexts.org

Chiral Recognition in Host-Guest Chemistry (e.g., Crown Ethers)

Chiral recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest over the other, is a fundamental principle in supramolecular chemistry and separation science. 1,2-Diphenylethylamine hydrochloride is an excellent guest molecule for such studies due to its chiral centers and the presence of an ammonium (B1175870) group capable of forming strong hydrogen bonds.

Chiral crown ethers, which are macrocyclic polyethers incorporating a chiral backbone, have been designed as effective hosts for the enantioselective recognition of chiral primary amines like 1,2-diphenylethylamine. The recognition process relies on the formation of a diastereomeric host-guest complex. The stability of this complex is dictated by the complementarity in shape and the number of non-covalent interactions between the host and the guest.

For example, a study involving chiral crown ethers incorporating a biphenanthryl moiety demonstrated very high enantiomer selectivity for 1,2-diphenylethylamine. organic-chemistry.org The host molecule's chiral cavity, defined by the biphenanthryl unit, creates a specific three-dimensional space. One enantiomer of the amine fits more snugly into this cavity, maximizing favorable interactions such as hydrogen bonding between the ammonium group of the guest and the ether oxygens of the crown, as well as π-π stacking between the phenyl groups of the guest and the aromatic walls of the host. The other enantiomer experiences steric repulsion or a less optimal fit, leading to a weaker binding interaction. This difference in binding affinity allows for the separation of the enantiomers.


Mechanistic and Computational Investigations of 1,2 Diphenylethylamine Reactivity

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of 1,2-diphenylethylamine (B1359920) is crucial for optimizing reaction conditions and achieving selective product formation. rsc.org Derivatization is a common strategy used in analytical chemistry to modify target molecules, enhancing properties like volatility, thermal stability, or detectability for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.compsu.edu

The synthesis of complex molecules often involves multicomponent reactions where several reactants combine in a single operation. For instance, studies on the reaction of 2-(phenylethynyl)benzaldehyde (B1589314), a primary amine, and diphenylphosphine (B32561) oxide have shown that the final product can be selectively controlled by the choice of catalyst. rsc.org Depending on the catalyst—such as zirconium(IV) chloride or silver acetate—and the reaction conditions, the same three components can yield different heterocyclic structures, including N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives. rsc.org Mechanistic investigations in such systems involve comprehensive catalyst screening and quantum chemical calculations to understand the reaction pathways leading to each product. rsc.org

The derivatization of 1,2-diphenylethylamine itself, particularly its primary amine group, can be achieved through various methods like acylation, alkylation, or silylation. psu.edulibretexts.org Acylation reagents such as perfluoroacylimidazoles react with primary amines to form stable, halogenated derivatives suitable for GC analysis. psu.edu The resolution of (±)-1,2-diphenylethylamine into its (S)- and (R)-enantiomers is a critical step, as these pure enantiomers serve as precursors for the stereospecific synthesis of derivatives like (S)- and (R)-1-(1,2-diphenylethyl)piperidine. nih.govresearchgate.net The mechanism of such syntheses often involves nucleophilic substitution, for example, by reacting the amine with 1,5-dibromopentane (B145557) to form the piperidine (B6355638) ring. researchgate.net

Investigations into the derivatization of related compounds, such as the reaction between proquinoidal analytes and 1,2-diphenylethane-1,2-diamine (B1144217) (DPE), have provided plausible reaction schemes based on kinetic and yield data. researchgate.net These studies highlight how different reagents can lead to different products and reaction rates, underscoring the importance of mechanistic understanding in developing optimal analytical protocols. researchgate.net

Theoretical Studies and Molecular Modeling

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like 1,2-diphenylethylamine at an electronic level. These theoretical studies complement experimental findings, providing a deeper understanding of molecular structure, stability, and interaction dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.orgarxiv.org It is a workhorse of computational chemistry, calculating molecular-level descriptors like orbital energies and atomic charge distributions to identify reactive sites and analyze transition state stability. nih.gov DFT calculations replace the complex many-body electronic Schrödinger equation with a simpler problem involving an effective potential and the electron density. iaea.org

In the context of reaction mechanisms, DFT has been employed to study reactions involving structures related to 1,2-diphenylethylamine. For example, in the multicomponent reaction involving 2-(phenylethynyl)benzaldehyde and an amine, DFT calculations were performed to properly describe the system and elucidate the formation of different products. rsc.org These calculations can map out the potential energy surface of a reaction, helping to identify the most favorable pathways and the roles of different catalysts. rsc.org

A typical DFT calculation involves choosing a functional and a basis set. msu.sugithub.io For instance, the ωB97X-D functional combined with the 6-311+G** basis set has been used for geometry optimizations in related systems. rsc.org The choice of functional is critical, as different functionals (e.g., LDA, GGA, hybrid functionals) offer varying levels of accuracy and computational cost. nih.gov

Table 1: Example Parameters for a DFT Calculation.
ParameterDescriptionExample from a Related Study rsc.org
SoftwareThe computational chemistry program suite used to perform the calculations.Gaussian 16
MethodThe primary theoretical approach used for the calculation.Density Functional Theory (DFT)
FunctionalThe specific approximation to the exchange-correlation energy functional.ωB97X-D
Basis SetThe set of mathematical functions used to build the molecular orbitals.6-311+G**
PurposeThe goal of the computational task.Geometry Optimization and Harmonic Vibrational Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical approaches that aim to correlate the chemical structure of compounds with their biological activity or toxicity. nih.govuniversiteitleiden.nl These in silico models are valuable in drug discovery and toxicology for predicting the properties of untested chemicals, thereby saving cost and reducing the need for extensive animal testing. nih.govnih.gov

The development of a QSAR/QSTR model involves calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. nih.gov These can range from simple 1D/2D descriptors like logP (partition coefficient) and molecular refractivity to complex 3D fields. nih.govnih.gov Recently, descriptors derived from DFT calculations, such as the electrophilicity index (ω), have been used to build more mechanistically interpretable models. mdpi.com

While specific QSTR studies on 1,2-diphenylethylamine hydrochloride are not detailed in the provided results, studies on related structures exist. For example, QSAR studies have been performed on alkylamino-1,2-diphenylethylene compounds, which are structurally similar, to understand their activity as calmodulin antagonists. bjmu.edu.cn Such studies help rationalize the mechanisms of action within a series of chemicals and guide the design of new, more potent, or less toxic molecules. nih.gov

1,2-Diphenylethylamine and its derivatives are known to interact with specific biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org Understanding the binding interactions at a molecular level is key to explaining their pharmacological activity. The enantiomers of 1,2-diphenylethylamine (DPEA) and its derivative, 1-(1,2-diphenylethyl)piperidine (DPEP), have been tested as inhibitors of [³H]MK-801 binding to rat brain membranes, a method to assess affinity for the NMDA receptor channel. nih.govresearchgate.net

These studies revealed significant stereospecificity, with the binding affinity differing between the (S) and (R) enantiomers by factors of up to 50. nih.govresearchgate.net This highlights the importance of a precise three-dimensional fit between the ligand and the receptor binding site. The binding of related blockers can be sensitive to modulators like spermine, further indicating specific interactions within the receptor complex. nih.govresearchgate.net It is thought that robust hydrophobic interactions between the benzene (B151609) rings of such ligands and aromatic amino acid residues within the receptor pore are crucial for binding. researchgate.net In addition to NMDA receptors, some diphenylethylamines have been shown to displace opioid receptor agonists from their binding sites, indicating activity at multiple receptor systems. d-nb.info

Table 2: NMDA Receptor Binding Affinities of 1,2-Diphenylethylamine Enantiomers and Derivatives.
CompoundStereoisomerBinding Affinity (Ki, µM) vs. [³H]MK-801
1,2-Diphenylethylamine (DPEA)(S)-(+)-5aData not explicitly provided, but used as a reference.
(R)-(-)-5aData not explicitly provided, but used as a reference.
1-(1,2-Diphenylethyl)piperidine (DPEP)(S)-(+)-6Reported as a potent blocker. nih.govresearchgate.net
(R)-(-)-6Reported as a potent blocker. nih.govresearchgate.net

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. epfl.ch It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org This rate change is a quantum mechanical phenomenon resulting from the difference in zero-point vibrational energies between the isotopically substituted bonds; a bond to a heavier isotope has a lower vibrational frequency and thus a lower zero-point energy. epfl.chprinceton.edu

Measuring the KIE can provide critical information about the rate-determining step of a reaction. princeton.edu

Primary KIE: Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, the theoretical maximum for kH/kD is around 7 at room temperature. princeton.edu

Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond breaking or formation but is located at or near the reaction center. These effects are typically smaller (kH/kD ≈ 0.7–1.5) and provide information about changes in hybridization (e.g., sp³ to sp²) at the transition state. wikipedia.orgnih.gov

While specific KIE studies for reactions of this compound were not found, the principles can be applied to understand its reactivity. For example, a KIE study could distinguish between an SN1 and SN2 mechanism in a derivatization reaction. wikipedia.org Furthermore, mechanistic studies of related transformations, such as the rhodium(II) catalyzed 1,2-H shift in N-sulfonyl-α-diazo amidines, have utilized KIE experiments to probe the nature of the transition state. researchgate.net Such experiments would be invaluable for investigating potential metabolic pathways or complex synthetic transformations of 1,2-diphenylethylamine.

Advanced Analytical Techniques for Characterization of 1,2 Diphenylethylamine Hydrochloride and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,2-Diphenylethylamine (B1359920) hydrochloride and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to provide detailed information about the atomic connectivity and functional groups present in these molecules.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy of 1,2-Diphenylethylamine reveals characteristic signals for the protons in the molecule. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the range of 7.2-7.4 ppm. The methine proton (CH) adjacent to the amino group and the phenyl ring gives a signal around 4.3 ppm, while the methylene (B1212753) protons (CH₂) of the ethyl bridge appear at approximately 3.0-3.2 ppm. The protons of the amino group (NH₂) can be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 1,2-Diphenylethylamine, the spectra would show distinct signals for the aromatic carbons, the benzylic methine carbon, and the methylene carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

¹⁹F NMR is a highly sensitive technique used for the characterization of fluorinated derivatives of 1,2-Diphenylethylamine. nih.gov The large chemical shift range of ¹⁹F NMR allows for the clear distinction of fluorine atoms in different chemical environments, making it an excellent tool for identifying and quantifying fluorinated analogues. huji.ac.ilnih.govresearchgate.netresearchgate.net The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable information about the position and electronic effects of fluorine substituents within the molecule.

Table 1: Representative NMR Data for 1,2-Diphenylethylamine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Reference
1,2-Diphenylethylamine ¹H 7.40-7.20 m (Aromatic) chemicalbook.com
4.32 t (CH) chemicalbook.com
3.15 d (CH₂) chemicalbook.com
1.95 s (NH₂) chemicalbook.com
N-Ethyl-1,2-diphenylethylamine (NEDPA) ¹H 7.3-7.1 m (Aromatic) researchgate.net
3.8-3.7 m (CH-N) researchgate.net
3.1-2.9 m (CH₂) researchgate.net
2.6-2.4 q (N-CH₂CH₃) researchgate.net
1.0 t (N-CH₂CH₃) researchgate.net

Note: NMR data can vary depending on the solvent and experimental conditions. The data presented here are representative examples.

Mass Spectrometry (HR-ESI-MS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. researchgate.netnih.gov This technique is particularly useful for confirming the identity of novel derivatives and for metabolic studies. In ESI-MS, phenethylamine (B48288) derivatives can undergo in-source fragmentation, often involving the loss of the amine group. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govfda.gov.tw This technique is widely used for the quantitative analysis of 1,2-Diphenylethylamine and its derivatives in complex matrices. By selecting a specific precursor ion and monitoring its characteristic product ions (Selected Reaction Monitoring or SRM), high selectivity and sensitivity can be achieved. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another commonly used technique for the analysis of volatile and thermally stable compounds like 1,2-Diphenylethylamine. nih.govnih.gov In GC-MS, the compound is first vaporized and separated on a GC column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification. The primary fragmentation of phenethylamines in EI-MS often involves cleavage of the Cα-Cβ bond. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Fragments for 1,2-Diphenylethylamine and a Derivative

Compound Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Reference
1,2-Diphenylethylamine GC-MS (EI) 197 [M]⁺ 106, 91, 77 nih.gov
N-Ethyl-1,2-diphenylethylamine (NEDPA) LC-HR-MS/MS 226.1590 [M+H]⁺ 134.0961, 105.0704, 91.0542 researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-Diphenylethylamine hydrochloride shows characteristic absorption bands corresponding to the different vibrational modes of its functional groups. nist.gov The N-H stretching vibrations of the primary amine group typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to sharp peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds are also observed at lower wavenumbers. For the hydrochloride salt, the presence of the ammonium (B1175870) ion (R-NH₃⁺) will result in characteristic N-H stretching bands that are shifted and broadened compared to the free base.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess of chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For purity assessment, reversed-phase HPLC with a UV detector is commonly employed. The retention time of the main peak is used for identification, and the peak area is used for quantification of the compound and any impurities. mdpi.com

For the determination of enantiomeric excess, chiral HPLC is the method of choice. mdpi.comchromatographyonline.comresearchgate.netsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks. The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC often provides faster separations and is considered a "greener" technique due to the use of supercritical carbon dioxide as the main component of the mobile phase. chromatographyonline.com Similar to chiral HPLC, SFC with a chiral stationary phase can effectively separate the enantiomers of 1,2-Diphenylethylamine derivatives.

Table 3: Chromatographic Methods for the Analysis of 1,2-Diphenylethylamine and its Derivatives

Technique Stationary Phase Mobile Phase Application Reference
RP-HPLC C18 Acetonitrile/Water with formic acid Purity Assessment, Quantitative Analysis nih.gov
Chiral HPLC Cellulose-based CSP Heptane/Ethanol with TFA Enantiomeric Separation researchgate.net
Chiral SFC Cyclofructan-based CSP CO₂/Methanol with additives Enantiomeric Separation chromatographyonline.com

Emerging Research Frontiers and Future Perspectives

The utility of 1,2-Diphenylethylamine (B1359920) hydrochloride and its derivatives continues to expand, driven by ongoing research into its unique structural and chemical properties. As a chiral scaffold, it presents numerous opportunities for innovation in diverse fields of chemical science. Current research is pushing the boundaries of its application, exploring its integration into complex molecular systems, developing novel catalytic functions, embracing sustainable chemical practices, and leveraging computational power for targeted molecular design.

Q & A

Q. What are the key considerations when designing synthetic routes for 1,2-Diphenylethylamine hydrochloride and its derivatives?

Synthetic routes should prioritize regioselectivity and scalability. For example:

  • Mannich reaction : Optimize pH (acidic conditions) and temperature (60–80°C) to control amine-aldehyde coupling .
  • Grignard reactions : Use phenylmagnesium chloride to introduce aromatic groups, ensuring anhydrous conditions to prevent side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) improve yields in cross-coupling reactions for derivatives like diphenidine .
    Validate intermediates via NMR (¹H/¹³C) and HPLC (>98% purity) to ensure structural fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound in pharmacological studies?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity .
  • Spectroscopy : ¹H NMR (DMSO-d₆) to confirm amine proton resonance (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ = 198.1 m/z) for molecular weight validation .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 70.08%, H 6.63%, N 7.09%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles; avoid inhalation with fume hoods (≥0.5 m/s airflow) .
  • First aid : For accidental exposure, rinse eyes with saline (15 min) and seek medical evaluation for neurotoxicity monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMDA receptor binding affinities across studies?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or receptor subunit variability. Strategies include:

  • Standardized assays : Use HEK293 cells expressing GluN1/GluN2B subunits and [³H]MK-801 displacement protocols .
  • Control variables : Maintain consistent Mg²⁺ concentrations (1 mM) to avoid voltage-dependent block .
  • Data normalization : Compare IC₅₀ values relative to reference antagonists (e.g., ketamine) .

Q. What strategies optimize asymmetric synthesis of chiral this compound derivatives for drug discovery?

  • Chiral auxiliaries : Employ Evans oxazolidinones to induce enantioselectivity during alkylation .
  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts (≥95% ee) for stereocontrol in aryl-ethylamine bond formation .
  • Kinetic resolution : Lipase-catalyzed (e.g., CAL-B) hydrolysis of racemic mixtures to isolate desired enantiomers .

Q. What in silico methods predict structure-activity relationships (SAR) of 1,2-Diphenylethylamine derivatives targeting monoamine transporters?

  • Molecular docking : Simulate binding poses with dopamine transporter (DAT) homology models (PDB: 4XP4) .
  • QSAR models : Use 3D descriptors (e.g., logP, polar surface area) to correlate substitutions (e.g., methoxy groups) with serotonin transporter (SERT) inhibition .
  • MD simulations : Analyze ligand-receptor stability (GROMACS) over 100-ns trajectories to identify critical binding residues .

Q. How do researchers validate mechanisms underlying the neurotoxic vs. neuroprotective effects of 1,2-Diphenylethylamine derivatives?

  • In vitro models : Measure lactate dehydrogenase (LDH) release in SH-SY5Y cells exposed to derivatives (0.1–100 μM) for 24h .
  • In vivo assays : Use Morris water maze tests in rodents to assess cognitive deficits vs. NMDA receptor modulation .
  • Biomarker profiling : Quantify plasma BDNF and TNF-α levels via ELISA to distinguish neuroprotection from inflammation .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

  • Matrix effects : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate metabolites from plasma .
  • Sensitivity limits : Employ UPLC-MS/MS (LOQ = 0.1 ng/mL) with deuterated internal standards (e.g., diphenidine-d₅) .
  • Isomer differentiation : Utilize chiral columns (Chiralpak AD-H) to resolve enantiomeric metabolites .

Q. How can researchers design controlled studies to assess long-term stability of this compound under varying storage conditions?

  • Stability-indicating methods : Monitor degradation via HPLC-DAD at accelerated conditions (40°C/75% RH for 6 months) .
  • Degradant identification : LC-QTOF-MS to detect oxidation products (e.g., N-oxide derivatives) .
  • Container compatibility : Test leachables from amber glass vs. polypropylene to prevent adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.